molecular formula C15H14BrNO4S B288883 2-(Tosylamino)-5-bromobenzoic acid methyl ester

2-(Tosylamino)-5-bromobenzoic acid methyl ester

Cat. No. B288883
M. Wt: 384.2 g/mol
InChI Key: QZUANJJOESQWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tosylamino)-5-bromobenzoic acid methyl ester, also known as TBME, is a chemical compound that has found significant application in scientific research. This compound is a derivative of benzoic acid and is widely used in the field of organic synthesis.

Mechanism of Action

2-(Tosylamino)-5-bromobenzoic acid methyl ester is a reactive compound that can undergo various chemical reactions. Its mechanism of action depends on the specific reaction it undergoes. For example, in the synthesis of biologically active molecules, 2-(Tosylamino)-5-bromobenzoic acid methyl ester may act as a precursor for the formation of specific functional groups that confer biological activity to the final molecule.
Biochemical and Physiological Effects:
2-(Tosylamino)-5-bromobenzoic acid methyl ester itself does not exhibit any significant biochemical or physiological effects. However, the compounds synthesized using 2-(Tosylamino)-5-bromobenzoic acid methyl ester may possess various biological activities, depending on their chemical structure and the specific functional groups present.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Tosylamino)-5-bromobenzoic acid methyl ester is its high degree of purity, which makes it an ideal reagent for the synthesis of organic compounds. Its ease of synthesis also makes it a cost-effective option for use in the laboratory. However, 2-(Tosylamino)-5-bromobenzoic acid methyl ester is a reactive compound that can be hazardous if not handled properly. It is important to use appropriate safety measures when working with 2-(Tosylamino)-5-bromobenzoic acid methyl ester.

Future Directions

2-(Tosylamino)-5-bromobenzoic acid methyl ester is a versatile reagent that has found significant application in organic synthesis. Future research can focus on exploring its potential in the synthesis of new biologically active molecules. Additionally, the development of new synthetic routes for the preparation of 2-(Tosylamino)-5-bromobenzoic acid methyl ester may lead to more efficient and cost-effective methods for its synthesis.

Synthesis Methods

2-(Tosylamino)-5-bromobenzoic acid methyl ester can be synthesized through a multi-step process involving the reaction of 5-bromosalicylic acid with tosyl chloride, followed by esterification with methanol. This process yields 2-(Tosylamino)-5-bromobenzoic acid methyl ester as a white crystalline powder with a high degree of purity.

Scientific Research Applications

2-(Tosylamino)-5-bromobenzoic acid methyl ester has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has found application in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. 2-(Tosylamino)-5-bromobenzoic acid methyl ester has also been used as a precursor for the synthesis of fluorescent dyes and as a reagent for the preparation of chiral ligands.

properties

Product Name

2-(Tosylamino)-5-bromobenzoic acid methyl ester

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

methyl 5-bromo-2-[(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14BrNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-8-5-11(16)9-13(14)15(18)21-2/h3-9,17H,1-2H3

InChI Key

QZUANJJOESQWNE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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